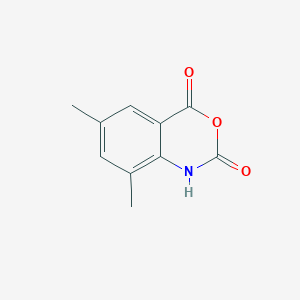

3,5-Dimethylisatoic anhydride

CAS No.: 56934-87-3

Cat. No.: VC2357119

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56934-87-3 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 6,8-dimethyl-1H-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C10H9NO3/c1-5-3-6(2)8-7(4-5)9(12)14-10(13)11-8/h3-4H,1-2H3,(H,11,13) |

| Standard InChI Key | ADHBZSJTJJYPLQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=O)OC(=O)N2)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)OC(=O)N2)C |

Introduction

Chemical Identity and Nomenclature

3,5-Dimethylisatoic anhydride (CAS Number: 56934-87-3) is a heterocyclic compound also known as 6,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione . This compound belongs to the broader family of isatoic anhydrides, which are characterized by their bicyclic structure containing both benzene and oxazine rings. The different naming conventions reflect alternative numbering systems applied to the same molecular structure, with the 3,5-dimethyl nomenclature referring to the positions of the methyl groups on the isatoic anhydride skeleton, while the 6,8-dimethyl naming applies to the benzoxazine numbering system .

The systematic understanding of this compound's identity is crucial for proper classification in chemical databases and regulatory systems. Its unique structure with specific methyl substitution patterns distinguishes it from related isomers such as 4,5-dimethylisatoic anhydride, which demonstrates different chemical behavior and applications .

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dimethylisatoic anhydride provide important insights into its behavior in various chemical environments and its potential applications in synthesis and research. These properties define its solubility, reactivity, and handling characteristics.

Physical Properties

The compound possesses distinct physical characteristics that influence its behavior in chemical reactions and formulations. Table 1 summarizes these key physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18300 g/mol |

| Density | 1.284 g/cm³ |

| LogP | 1.09810 |

| Exact Mass | 191.05800 |

| PSA | 63.07000 |

| Index of Refraction | 1.568 |

| Hazard Code | Xn (Harmful) |

The moderate LogP value (1.09810) indicates a balance between hydrophilic and lipophilic properties, suggesting moderate membrane permeability potential. This characteristic is particularly relevant for compounds intended for biological applications where absorption and distribution properties are critical considerations.

Structural Characteristics

3,5-Dimethylisatoic anhydride features a distinctive molecular architecture with significant implications for its chemical reactivity. The compound contains a benzene ring fused with an oxazine ring, creating a heterocyclic system with an anhydride functional group . The presence of two methyl groups at the 3 and 5 positions (or 6 and 8 positions in the alternative numbering system) creates a unique electronic environment that influences its reactivity patterns .

The anhydride functionality serves as an electrophilic center, making it susceptible to nucleophilic attack, particularly by amines and alcohols. This reactivity forms the basis for many of its synthetic applications, especially in the formation of amide bonds and heterocyclic ring systems.

Chemical Reactivity and Reactions

The chemical behavior of 3,5-Dimethylisatoic anhydride is characterized by its potential to participate in various organic transformations, particularly those involving nucleophilic attack at the anhydride carbonyl groups.

Condensation Reactions

3,5-Dimethylisatoic anhydride demonstrates significant utility in condensation reactions, particularly with amine-containing compounds. A documented example of this reactivity is its condensation with 8-azabicyclo[4.5]decane, facilitated by triethylamine in refluxing toluene . This reaction exemplifies the compound's ability to form new carbon-nitrogen bonds, which is valuable in the synthesis of complex heterocyclic structures.

Applications in Organic Synthesis

The structural features and reactivity patterns of 3,5-Dimethylisatoic anhydride make it valuable in various synthetic contexts, particularly in the preparation of pharmaceutically relevant compounds.

Pharmaceutical Intermediate Synthesis

A particularly notable application of 3,5-Dimethylisatoic anhydride is its role as a key intermediate in the synthesis of Itriglumide (CR-2945), a compound with potential pharmaceutical applications . The synthetic pathway involves:

-

Condensation of 3,5-dimethylisatoic acid anhydride with 8-azabicyclo[4.5]decane using triethylamine in refluxing toluene to form intermediate (I) .

-

Reaction of this intermediate with the chloride of 3(R)-(1-naphthyl)glutaric acid monomethyl ester in hot toluene with triethylamine to produce the glutaramic ester (III) .

-

Hydrolysis of this ester with NaOH in a mixture of methanol, methylene chloride, and water to yield the final product .

This synthetic sequence demonstrates how 3,5-Dimethylisatoic anhydride can be strategically incorporated into complex molecular architectures through selective reactions, highlighting its value in pharmaceutical synthesis.

Comparison with Related Compounds

While 3,5-Dimethylisatoic anhydride has its unique reactivity profile, understanding related compounds provides context for its applications. Other isatoic anhydride derivatives have been employed in various synthetic contexts, including modifications of biomolecules and preparation of heterocyclic compounds .

For example, in certain reaction conditions, aromatic carboxylic anhydrides like 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA) have been used in esterification and lactonization reactions, suggesting potential parallel applications for isatoic anhydrides in similar transformations .

Research Applications

Research involving 3,5-Dimethylisatoic anhydride spans several disciplines, although comprehensive studies specifically focused on this compound are somewhat limited in the available literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume